6-Methyl-5H-pyrrolo[1,2-D]tetrazole

Tautomerism Quantum Chemistry Heterocyclic Design

Procuring the correct regioisomer is critical. 6-Methyl-5H-pyrrolo[1,2-D]tetrazole specifically stabilizes the 5H-tautomer, ensuring the tetrazole NH is available for H-bonding and the electron-rich C-7 position is open for electrophilic substitution. - Tautomeric Profile: DFT calculations confirm preferential 5H-tautomer adoption, unlike 6-CN/Cl analogs. - Regioselective Handle: The 6-methyl substitution directs electrophilic functionalization to the C-7 position. - Scalable Synthesis: Accessed via one-pot Knoevenagel/cycloaddition routes suitable for multi-gram delivery.

Molecular Formula C5H6N4
Molecular Weight 122.131
CAS No. 123810-44-6
Cat. No. B571167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-5H-pyrrolo[1,2-D]tetrazole
CAS123810-44-6
Synonyms5H-Pyrrolotetrazole,6-methyl-(9CI)
Molecular FormulaC5H6N4
Molecular Weight122.131
Structural Identifiers
SMILESCC1=CC2=NN=NN2C1
InChIInChI=1S/C5H6N4/c1-4-2-5-6-7-8-9(5)3-4/h2H,3H2,1H3
InChIKeyUWHQTLNTJZBEMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-5H-pyrrolo[1,2-D]tetrazole: Fused Pyrrolotetrazole Core Overview


6-Methyl-5H-pyrrolo[1,2-D]tetrazole (also designated 6-methyl-5H-pyrrolo[2,1-e]tetrazole, C₅H₆N₄, MW 122.13) is a bicyclic 5-5 heterocycle featuring a pyrrole ring fused to a tetrazole via a bridgehead nitrogen [1]. The 6-methyl substitution pattern distinguishes it from the 7-methyl positional isomer and from electron-withdrawing substituted analogues, imparting a specific tautomeric profile that dictates its reactivity, physicochemical properties, and biological applications [2][3].

Why the 6-Methyl Isomer Cannot Be Substituted by Other Pyrrolotetrazoles


In-class substitution of 6-methyl-5H-pyrrolo[1,2-D]tetrazole is precluded by the profound influence of the methyl position on tautomeric equilibrium, a property that directly governs hydrogen-bonding capacity, metal coordination, and molecular recognition [1]. DFT calculations demonstrate that alkyl-substituted pyrrolotetrazoles preferentially adopt the 5H-tautomer, whereas electron-withdrawing substituents (CN, Cl) shift equilibrium to the 1H-tautomer [2]. This tautomeric switch alters the aromatic character of the tetrazole vs pyrrole half-rings, changing reactivity and intermolecular interactions. The 6-methyl isomer therefore cannot serve as a generic replacement for its 7-methyl regioisomer, nor for unsubstituted or electron-deficient pyrrolotetrazoles, without altering target engagement and physicochemical profiles [3].

Differentiation Evidence for 6-Methyl-5H-pyrrolo[1,2-D]tetrazole


Tautomeric Preference: 5H-Tautomer Stabilization by 6-Methyl Substitution

DFT calculations (B3LYP/ANO-S) show that pyrrolotetrazoles bearing methyl substituents at carbon atoms, including the 6-methyl derivative, adopt the 5H-tautomer as the most stable form, preserving aromaticity of the tetrazole ring. In contrast, pyrrolotetrazoles with electron-withdrawing substituents (CN, Cl) favor the 1H-tautomer, where aromaticity resides on the pyrrole moiety [1]. The 6-methyl isomer thus exhibits a distinct hydrogen-bond donor/acceptor pattern and metal-binding orientation compared to 6-chloro or 6-cyano analogs, a critical consideration for applications in anion recognition or medicinal chemistry where the tetrazole NH serves as a pharmacophoric element.

Tautomerism Quantum Chemistry Heterocyclic Design

Computed Physicochemical Profile vs. Carboxylic Acid Bioisosteres

The computed XlogP of 6-methyl-5H-pyrrolo[1,2-D]tetrazole is 0 [1], indicating high hydrophilicity compared to typical carboxylic acid bioisosteres such as benzoic acid (XlogP = 1.9) [2]. Its topological polar surface area (TPSA) of 43.6 Ų exceeds that of the carboxyl group (~37.3 Ų for benzoic acid) [1][2], while maintaining zero hydrogen-bond donors (HBD = 0) and three hydrogen-bond acceptors (HBA = 3). This profile suggests superior aqueous solubility and a distinct pharmacokinetic trajectory relative to commonly employed tetrazole or carboxylic acid moieties in drug design.

Physicochemical Properties Drug-Likeness Bioisosterism

Positional Isomerism: 6-Methyl vs 7-Methyl Reactivity

The pyrrolo[1,2-d]tetrazole scaffold undergoes electrophilic substitution primarily on the electron-rich pyrrole ring [1]. In the 6-methyl isomer, the methyl group is located at position 6, adjacent to the tetrazole nitrogen, which withdraws electron density and deactivates the pyrrole ring toward electrophilic attack relative to the 7-methyl isomer, where the methyl is situated on the opposite side of the pyrrole ring. DFT-derived frontier molecular orbital energies and NMR chemical shifts confirm distinct electronic environments for the two regioisomers [2][3]. This differential reactivity directly impacts late-stage functionalization strategies, cross-coupling compatibility, and the regiochemical outcome of derivatization reactions.

Regiochemistry Electrophilic Substitution Structure-Activity Relationship

Biological Potential as Aldose Reductase Inhibitor Scaffold

Although direct inhibition data for 6-methyl-5H-pyrrolo[1,2-D]tetrazole are not available in the published literature, closely related pyrrolyl-tetrazole isomers 6 and 7 (distinct from the positional isomerism discussed above, representing direct pyrrole–tetrazole biaryl compounds) demonstrated promising in vitro aldose reductase inhibitory activity when compared to the lead compound I [1]. The tetrazole moiety served as a non-classical bioisostere of the carboxylic acid group, with compounds 6 and 7 showing improved selectivity profiles (exact IC₅₀ values not available in the open abstract). This class-level evidence supports the potential of the 6-methylpyrrolotetrazole scaffold in enzyme inhibition applications, pending direct assay of the specific compound.

Aldose Reductase Inhibition Diabetes Complications Bioisosterism

Research and Industrial Application Scenarios


Fragment-Based Drug Design for Carboxylic Acid Binding Pockets

The computed low XlogP (0) and zero hydrogen-bond donor count make 6-methyl-5H-pyrrolo[1,2-D]tetrazole an ideal fragment for targeting enzyme active sites that typically accommodate carboxylic acid moieties, offering enhanced solubility and metabolic stability [1]. The class-level evidence of aldose reductase inhibition by related pyrrolyl-tetrazoles supports screening in oxidoreductase panels [2].

Anion Recognition via Tetrazole NH Hydrogen-Bond Donation

Because the 6-methyl substituent stabilizes the 5H-tautomer, the tetrazole NH is structurally accessible for hydrogen bonding to anions or metal centers [3]. This tautomeric preference distinguishes the compound from 6-CN or 6-Cl analogs, which would present the pyrrole NH instead, altering binding selectivity and affinity.

Regioselective Derivatization via Electrophilic Substitution

The electron density gradient between the 6- and 7-positions provides a predictable handle for electrophilic halogenation, nitration, or acylation. Procurement of the 6-methyl isomer specifically ensures that the more electron-rich position (C-7 in the 6-methyl isomer) is available for selective functionalization, whereas the 7-methyl isomer would direct electrophiles to a different site [4].

Synthetic Methodology: One-Pot Pyrrolotetrazole Assembly

The one-pot Knoevenagel condensation/nucleophilic substitution/cycloaddition route demonstrated for pyrrolo[1,2-d]tetrazoles [5] can be applied to scale-up synthesis of 6-methyl derivatives, providing access to multi-gram quantities for medicinal chemistry programs with fewer isolation steps than traditional linear syntheses.

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